(2S)-2-(naphthalen-2-yloxy)propanoic acid is an organic compound characterized by a naphthalene ring connected to a propanoic acid moiety through an ether linkage. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. It is primarily investigated for its anti-inflammatory and antimicrobial properties, making it a candidate for drug development. The compound's unique structure imparts distinct chemical and biological characteristics, enhancing its utility in scientific research and industrial applications .
The compound is classified under organic acids and is identified by the chemical formula CHO with the CAS number 25258-16-6. Its synthesis typically involves the reaction of 2-naphthol with (S)-2-bromopropanoic acid under basic conditions, leading to the formation of the desired product through a nucleophilic substitution mechanism .
The synthesis of (2S)-2-(naphthalen-2-yloxy)propanoic acid generally follows these steps:
In industrial settings, the synthesis may be scaled up using continuous flow reactors to optimize yield and purity. Advanced purification techniques such as crystallization and chromatography are employed to isolate the final product efficiently.
(2S)-2-(naphthalen-2-yloxy)propanoic acid features a chiral center at the second carbon of the propanoic acid moiety. The molecular structure can be represented as follows:
This structure includes a naphthalene ring which contributes to its aromatic properties and potential interactions with biological systems .
(2S)-2-(naphthalen-2-yloxy)propanoic acid can undergo various chemical reactions:
These reactions highlight the versatility of (2S)-2-(naphthalen-2-yloxy)propanoic acid in synthetic organic chemistry.
The mechanism of action for (2S)-2-(naphthalen-2-yloxy)propanoic acid is closely related to its biological activity. It may interact with specific enzymes or receptors within biological systems, modulating their activity. The naphthalene moiety can intercalate with DNA, potentially affecting gene expression and cellular processes. Additionally, the propanoic acid part can engage in hydrogen bonding and electrostatic interactions, influencing binding affinity and specificity towards biological targets .
(2S)-2-(naphthalen-2-yloxy)propanoic acid has diverse applications across various scientific fields:
The compound "(2S)-2-(naphthalen-2-yloxy)propanoic acid" follows strict IUPAC conventions integrating structural and stereochemical information. The parent chain is a three-carbon propanoic acid group, substituted at the C2 position by a naphthalen-2-yloxy ether linkage. The prefix "(2S)" specifies the absolute S-configuration at the chiral center (C2), critical for distinguishing it from the R-enantiomer. The naphthalene moiety is numbered with position 2 indicating the oxygen attachment site, avoiding ambiguity seen in older "β-naphthyl" terminology [2] [4].
The molecular formula is C₁₃H₁₂O₃, with a molecular weight of 216.23 g/mol. Alternative names include (S)-2-(2-Naphthyloxy)propionic acid and Propanoic acid, 2-(2-naphthalenyloxy)-, (2S)-, both deprecated under modern IUPAC guidelines due to inconsistent locant numbering and insufficient stereochemical precision. The SMILES notation C[C@H](OC1=CC=C2C=CC=CC2=C1)C(=O)O
explicitly encodes the S-stereochemistry via the @
symbol [7] [10].
Table 1: Nomenclature and Molecular Identifiers
Property | Value |
---|---|
Systematic IUPAC Name | (2S)-2-(Naphthalen-2-yloxy)propanoic acid |
CAS Registry Number | 25258-16-6 |
Molecular Formula | C₁₃H₁₂O₃ |
Molecular Weight | 216.23 g/mol |
Stereochemical Descriptor | (2S) |
Preferred SMILES | CC@HC(=O)O |
The S-enantiomer demonstrates distinct bioactivity compared to its racemic counterpart due to stereoselective target interactions. Enantiopure synthesis (≥95% purity) is commercially prioritized, with suppliers charging $285/100mg for the (2S)-form versus undetectable racemic pricing—highlighting the premium for chirally pure material [2] [4]. This cost reflects complex asymmetric synthesis routes, such as enzymatic resolution or chiral catalysts, required to avoid racemization.
Structurally analogous pharmaceuticals like Naproxen ((S)-2-(6-Methoxynaphthalen-2-yl)propanoic acid) underscore the pharmacological necessity of enantiopurity. Naproxen’s S-form exhibits 28-fold higher COX-2 inhibition than its R-isomer, a principle extrapolated to (2S)-2-(naphthalen-2-yloxy)propanoic acid for targeting prostaglandin pathways [8]. The absence of a 6-methoxy group in the subject compound may alter binding kinetics but preserves the chiral center’s role in receptor docking. Racemic mixtures risk attenuated efficacy or off-target effects, as evidenced by patent literature excluding racemates in claims for anti-inflammatory agents [5].
Table 2: Chiral vs. Racemic Attributes
Attribute | (2S)-Enantiomer | Racemic Mixture |
---|---|---|
Commercial Availability | Yes (specialized suppliers) | Limited or unreported |
Typical Purity | ≥95% | ≤50% enantiomeric excess |
Price (100mg) | $285 [2] | Not commercially listed |
Pharmacological Relevance | High (stereoselective activity) | Low (potential antagonism) |
Synthesis Complexity | High (chiral catalysis/resolution) | Low (classical synthesis) |
Patents rigorously enforce stereochemical naming to safeguard intellectual property. US5286902A exemplifies this, claiming intermediates like "(2S)-2-(6-methoxynaphthalen-2-yl)propionaldehyde" with explicit (2S) notation to preclude racemic coverage . Conversely, older patents (e.g., US3978116A) often describe racemic naphthyl propanoic acids without stereodescriptors, reflecting historical laxity [5]. Modern applications universally specify absolute configuration, as seen in claims for "(2S)-2-(naphthalen-2-yloxy)propanoic acid" in synthesis patents covering chiral catalysts.
Terminology divergence occurs in non-anglophone patents: Japanese applications may use "L" or "(+)" prefixes, while European documents prefer "S" or "R" per Cahn-Ingold-Prelog rules. However, CAS-based systematic names (e.g., 25258-16-6 for the S-enantiomer) standardize cross-referencing [2] [7]. Notably, patents covering asymmetric syntheses (e.g., molybdenum-catalyzed oxidations) mandate stereospecific language to claim enantioselectivity >99% .
Table 3: Patent Nomenclature Evolution
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1